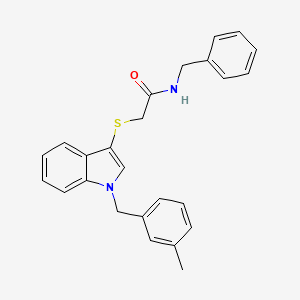

N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c1-19-8-7-11-21(14-19)16-27-17-24(22-12-5-6-13-23(22)27)29-18-25(28)26-15-20-9-3-2-4-10-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBTXWHHUVRPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a benzyl halide.

Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound, such as benzyl mercaptan, under basic conditions.

Acetamide Formation:

Industrial Production Methods

Industrial production of N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thioether linkage to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Benzyl halides, alkylating agents, polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced indole derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide with Analogs

*Estimated based on structural analogs.

- Key Observations :

- The 3-methylbenzyl group on the indole nitrogen enhances steric bulk and hydrophobicity compared to unsubstituted (H) or 4-chlorobenzyl analogs .

- The thioacetamide bridge reduces hydrogen-bonding capacity compared to oxygen-linked analogs but may improve metabolic stability .

- Substitutions on the acetamide nitrogen (e.g., benzyl vs. cyclopentyl) modulate solubility and binding interactions .

Spectroscopic and Physicochemical Properties

NMR Data :

- The thioacetamide bridge in the target compound would deshield adjacent protons (e.g., CH2-S) compared to oxygen analogs. For instance, in N-benzyl-2-(1H-indol-3-yl)acetamide, the methylene protons adjacent to oxygen resonate at δ ~3.8 ppm , whereas thio-linked analogs show shifts to δ ~4.2–4.5 ppm .

- The 3-methylbenzyl group would introduce distinct aromatic signals (δ ~6.5–7.5 ppm) and a methyl singlet (δ ~2.3 ppm) .

Melting Points and Solubility :

Biological Activity

N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound belonging to the indole derivatives class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be broken down as follows:

- Indole Core : Synthesized using Fischer indole synthesis.

- Benzyl Group : Introduced via nucleophilic substitution.

- Thioether Linkage : Formed by reacting the indole derivative with a thiol.

- Acetamide Formation : Final step in the synthesis process.

This multi-step synthesis allows for the creation of a compound that is versatile in its biological applications.

N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biological processes, thereby influencing metabolic pathways.

- Receptor Modulation : It can interact with various receptors, leading to alterations in cellular signaling pathways.

- Gene Expression Alteration : The compound affects the expression of genes related to inflammation, cell proliferation, and apoptosis, which are crucial in various diseases.

Antimicrobial Properties

Research indicates that N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide has demonstrated antimicrobial activity. Studies have shown it to be effective against several bacterial strains, suggesting potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa (cervical adenocarcinoma), A375 (malignant melanoma), and HCT-116 (colon carcinoma) cells. The half-maximal inhibitory concentration (IC50) values indicate significant potency, with some studies reporting IC50 values in the nanomolar range:

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 56 ± 6 |

| A375 | 18 ± 2 |

| HCT-116 | 11 ± 2 |

These findings highlight its potential as a lead compound in cancer drug development.

Anti-inflammatory Effects

The anti-inflammatory properties of N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide have also been studied. The compound appears to modulate inflammatory pathways, potentially reducing markers such as cytokines and chemokines involved in inflammatory responses.

Case Studies and Research Findings

Several studies have focused on the biological activity of N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, suggesting its potential use as a broad-spectrum antimicrobial agent .

- Anticancer Research : In one investigation, the compound was shown to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .

- Inflammation Model : In vivo models indicated that treatment with N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide resulted in reduced inflammation markers in animal models of arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.